6,5'-Dimethylangelicin can be found in various plant species, particularly those in the Apiaceae family. It is classified under the broader category of furocoumarins, which are known for their ability to form covalent bonds with DNA upon exposure to ultraviolet light, leading to potential therapeutic applications in dermatology and oncology.
The synthesis of 6,5'-Dimethylangelicin has been achieved through several methods:
These methods emphasize efficiency and yield while minimizing by-products.
The molecular formula of 6,5'-Dimethylangelicin is . Its structure features a fused ring system typical of furocoumarins, characterized by a coumarin backbone with additional methyl groups.
CC1=C(C(=O)OC2=C1C(=C(C=C2)C(=O)O)C)C
The structural integrity allows it to participate in photochemical reactions efficiently.
6,5'-Dimethylangelicin undergoes several significant chemical reactions:
These reactions highlight its potential utility in synthetic organic chemistry and medicinal applications.
The mechanism of action of 6,5'-Dimethylangelicin primarily revolves around its ability to form cross-links with DNA upon activation by ultraviolet light. This process involves:
This mechanism underlies its application in photochemotherapy for conditions such as psoriasis and certain cancers.
These properties are crucial for its handling in laboratory settings and applications in pharmaceuticals.
6,5'-Dimethylangelicin has several notable applications:
These applications underscore the compound's significance in both therapeutic contexts and scientific research.
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7